molecular formula C6H11N3O B15205923 2-(2-Oxopyrrolidin-1-yl)acetimidamide

2-(2-Oxopyrrolidin-1-yl)acetimidamide

Cat. No.: B15205923
M. Wt: 141.17 g/mol
InChI Key: BMHYWTFRHPIOQM-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)acetimidamide is a compound that belongs to the class of pyrrolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrrolidinone ring, which is a five-membered lactam, and an acetimidamide group, which is an amide derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)acetimidamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. The alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide are isolated, followed by thermal cyclization to afford 2-(2-oxopyrrolidin-1-yl)acetamides .

Industrial Production Methods

Industrial production methods for this compound are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine. This is followed by ammonolysis. An alternative method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters prepared by condensation of 4-halobutanoyl chlorides with glycine esters or 2-aminobutanamides .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetimidamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .

Scientific Research Applications

2-(2-Oxopyrrolidin-1-yl)acetimidamide and its derivatives are known for their biological activities, including psychotropic and cerebroprotective effects. These compounds are widely used in the treatment of central nervous system and cerebrovascular disorders. They have been studied for their potential use in neuroprotection, cognitive enhancement, and as therapeutic agents for various neurological conditions .

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets in the central nervous system. The compound is believed to modulate neurotransmitter systems, including the gamma-aminobutyric acid (GABA) system. It may enhance synaptic plasticity and improve cognitive functions by influencing neuronal signaling pathways .

Comparison with Similar Compounds

2-(2-Oxopyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:

These compounds share the pyrrolidinone core structure but differ in their specific substituents and pharmacological profiles, highlighting the uniqueness of this compound in terms of its specific biological activities and therapeutic potential .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(2-oxopyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C6H11N3O/c7-5(8)4-9-3-1-2-6(9)10/h1-4H2,(H3,7,8)

InChI Key

BMHYWTFRHPIOQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(=N)N

Origin of Product

United States

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